2-Furan-2-ylmethyl-1,2-dihydro-indazol-3-one
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Overview
Description
2-Furan-2-ylmethyl-1,2-dihydro-indazol-3-one is a heterocyclic compound that combines the structural features of both furan and indazole
Preparation Methods
The synthesis of 2-Furan-2-ylmethyl-1,2-dihydro-indazol-3-one typically involves the reaction of furan derivatives with indazole precursors. One common method includes the use of furan-2-carbaldehyde and 1,2-dihydro-indazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .
Chemical Reactions Analysis
2-Furan-2-ylmethyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions.
Medicine: Research indicates that derivatives of this compound may have pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is explored for use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Furan-2-ylmethyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
2-Furan-2-ylmethyl-1,2-dihydro-indazol-3-one can be compared with other similar compounds such as:
Indole derivatives: These compounds share the indazole structure and have similar biological activities.
Furan derivatives:
Benzimidazole derivatives: These compounds are structurally related and often studied for their pharmacological properties.
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1H-indazol-3-one |
InChI |
InChI=1S/C12H10N2O2/c15-12-10-5-1-2-6-11(10)13-14(12)8-9-4-3-7-16-9/h1-7,13H,8H2 |
InChI Key |
FFYKZUMLEJLSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CC3=CC=CO3 |
Origin of Product |
United States |
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